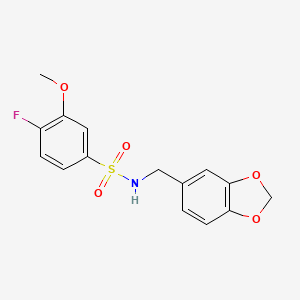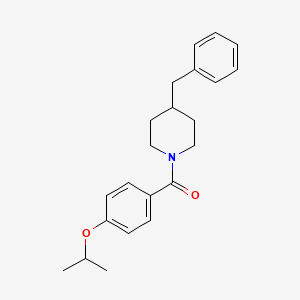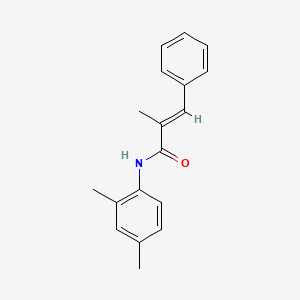![molecular formula C14H21NO B5773130 1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
1-[2-(2-methylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methylphenoxy)ethyl]piperidine, commonly known as MPEP, is a chemical compound that has gained significant attention in the field of neuroscience research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
MPEP is a selective antagonist of 1-[2-(2-methylphenoxy)ethyl]piperidine, a type of glutamate receptor that is widely expressed in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. This compound plays a crucial role in regulating glutamate signaling and has been implicated in the pathophysiology of various neurological disorders. By blocking this compound, MPEP reduces glutamate signaling and modulates various downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPEP has been shown to modulate various biochemical and physiological processes in the brain. In animal models, MPEP has been shown to reduce the release of glutamate and dopamine, two neurotransmitters that play a crucial role in reward processing and addiction. MPEP also modulates the activity of various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in various physiological processes, including learning and memory.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, including its high selectivity and potency for 1-[2-(2-methylphenoxy)ethyl]piperidine, making it an ideal tool for studying the role of this compound in various neurological disorders. However, MPEP has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. In addition, MPEP has a relatively short half-life, which can limit its efficacy in long-term studies.
将来の方向性
MPEP has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its potential therapeutic applications in various neurological disorders. Future research should focus on elucidating the precise mechanisms by which MPEP modulates glutamate signaling and downstream signaling pathways. In addition, future studies should explore the potential of MPEP in combination with other pharmacological agents for the treatment of neurological disorders. Finally, future research should focus on developing novel analogs of MPEP with improved pharmacokinetic properties and efficacy.
Conclusion:
MPEP is a selective antagonist of 1-[2-(2-methylphenoxy)ethyl]piperidine and has gained significant attention in the field of neuroscience research for its potential therapeutic applications in various neurological disorders. MPEP has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in humans. Future research should focus on elucidating the precise mechanisms by which MPEP modulates glutamate signaling and downstream signaling pathways, exploring its potential in combination with other pharmacological agents, and developing novel analogs with improved pharmacokinetic properties and efficacy.
合成法
MPEP can be synthesized using various methods, including the reaction of 2-(2-methylphenoxy)ethylamine with piperidine-4-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-methylphenoxy)ethylamine with 4-fluorobenzaldehyde followed by reduction with sodium borohydride. The purity of MPEP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. In preclinical studies, MPEP has shown promising results in reducing anxiety-like behavior and improving cognitive function in animal models of Alzheimer's disease. In addition, MPEP has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for addiction.
特性
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-7-3-4-8-14(13)16-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSUNKAWIUZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5773066.png)
![3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5773074.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5773082.png)
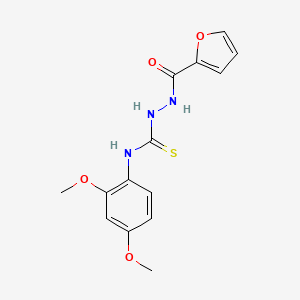
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide](/img/structure/B5773096.png)
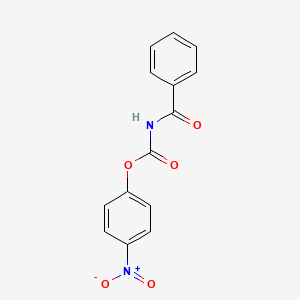
![ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5773117.png)
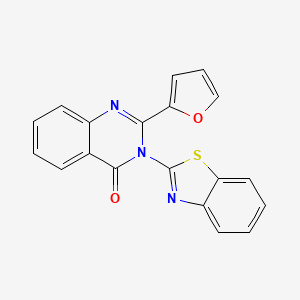
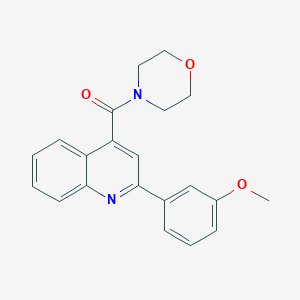
![6-benzyl-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5773123.png)
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)
